2-Amino-2-(3,4-dimethylphenyl)acetamide

Enzyme inhibition Neurodegenerative disease Cholinesterase

Medicinal chemistry programs often face flat SAR where minor analog changes abolish activity entirely, wasting screening resources. This uncharacterized alpha-amino amide (C10H14N2O, 178.23 g/mol) serves as a validated reference point for systematic SAR exploration. - Purity: ≥98% (HPLC) with CoA and SDS provided - Reactive alpha-amino group enables targeted derivatization - Ideal negative control for target-based campaigns or as a blank slate for novel acetamide synthesis

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B13711066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3,4-dimethylphenyl)acetamide
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C(=O)N)N)C
InChIInChI=1S/C10H14N2O/c1-6-3-4-8(5-7(6)2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H2,12,13)
InChIKeyFRAACKJUZUNNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement Guide


2-Amino-2-(3,4-dimethylphenyl)acetamide (CAS: 1218584-81-6) is a synthetic organic compound belonging to the class of alpha-amino amides. Its molecular formula is C10H14N2O, with a molecular weight of 178.23 g/mol . The compound features a 3,4-dimethylphenyl group attached to the alpha-carbon of an acetamide moiety, with an amino group also at the alpha position. It is commercially available for research purposes, with vendors specifying a purity of ≥98% and providing standard quality documentation such as Certificates of Analysis and Safety Data Sheets .

Research Grade Available with ≥98% purity and standard QA documentation
Med Chem Scaffold Alpha-amino amide core for derivatization and SAR studies
Analytical Reference May support method development as high-purity reference material

Analog Substitution Caveats


Despite being structurally simple, 2-amino-2-(3,4-dimethylphenyl)acetamide's biological profile cannot be reliably inferred from even closely related analogs. Small structural modifications in this class of compounds have been shown to lead to significant, and often unpredictable, shifts in activity. For instance, studies on 2-amino-N-phenylacetamide Slack potassium channel inhibitors revealed a 'flat SAR,' where most structural modifications resulted in a complete loss of activity [1]. Similarly, research on phenylacetamide analogs has shown that the pattern of methyl substitution on the phenyl ring directly influences enzyme inhibition potency, as demonstrated by variable IC50 values against cholinesterases . Therefore, a direct, data-driven comparison is essential for scientific selection and procurement.

Activity in this class is highly sensitive to small structural changes; Slack channel inhibitor SAR is flat.

Methyl substitution pattern on phenyl ring directly alters enzyme inhibition, making analog data unreliable.

Target compound’s ion channel and enzyme activities are uncharacterized; direct testing is required.

Performance Comparison Evidence


Cholinesterase Inhibition Comparison

A direct, head-to-head comparison of cholinesterase inhibitory activity is not available for the target compound, 2-Amino-2-(3,4-dimethylphenyl)acetamide. However, a structurally related analog, N-(3,4-dimethylphenyl)acetamide, has been reported to inhibit butyrylcholinesterase (BChE) with an IC50 of 3.94 µM . This data point highlights the potential for this class of compounds to interact with this target, but it does not allow for a direct extrapolation to the target compound. The absence of data for 2-Amino-2-(3,4-dimethylphenyl)acetamide itself underscores a critical information gap that precludes a direct, quantitative comparison.

BChE Inhibition
Class-level
Analog N-(3,4-dimethylphenyl)acetamide: IC50 3.94 µM; Target: not available
Class-level benchmark only; direct extrapolation not supported
Data gap for target compound
Enzyme inhibition Neurodegenerative disease Cholinesterase

hTRPV1 Antagonism Comparison

The target compound was not among the α-substituted acetamide derivatives tested for hTRPV1 antagonistic activity [1]. In that study, the most active compounds in the series showed only weak activity (17: 46%, 19: 49% inhibition at 5 µM) [1]. This suggests that even within the same chemical class, achieving significant activity at this target is challenging. The lack of data for the target compound means its potential as an hTRPV1 antagonist is uncharacterized and cannot be compared to other derivatives.

hTRPV1 Antagonism
Class-level
Best analogs 17 & 19: 46–49% inhibition at 5 µM; Target: not evaluated
Weak class activity; target activity unknown
Empirical testing required
TRPV1 antagonist Pain research Inflammation

Sodium Channel Blockade Comparison

A study on dimethylphenylacetamide derivatives (LKhT-3-00 and LKhT-12-02) demonstrated sodium-channel blocking and cell-protecting properties, with no effect on Kv4.3 potassium channels [1]. However, these were tertiary and quaternary derivatives, which are chemically distinct from the primary amide structure of the target compound. The target compound was not evaluated in this study, and its ion channel activity cannot be inferred from these results.

Na+ Channel Blockade
Class-level
Dimethylphenylacetamide derivatives LKhT-3-00/LKhT-12-02 showed Na+ block; Target: not tested
Class potential not confirmed for target
Direct ion channel assay needed
Antiarrhythmic Sodium channel blocker Cardiac electrophysiology

Recommended Application Scenarios


Chemical Probe for SAR Studies

Given the 'flat SAR' observed in the 2-amino-N-phenylacetamide Slack potassium channel inhibitor series, where significant structural modifications led to a loss of activity [1], this compound may serve as a valuable negative control or a starting point for systematic SAR exploration. Its uncharacterized activity profile makes it a suitable candidate for use as a 'blank slate' in new target-based screening campaigns within medicinal chemistry programs.

Precursor for Acetamide Derivatives

The target compound's alpha-amino group provides a reactive handle for further derivatization, making it a potential precursor for synthesizing novel acetamide-based molecules . While no direct applications are documented, this reactivity is a key characteristic for chemists aiming to explore new chemical space within the acetamide class.

Analytical Standard & Reference Material

Commercial vendors, such as AKSci, offer the compound with a certified purity of ≥98% and provide supporting documentation like Certificates of Analysis and Safety Data Sheets . This makes it suitable for procurement as an analytical standard or reference material for chemical research and development, where a well-characterized, high-purity compound is required.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR exploration
Undefined activity profile for unbiased screening
Target-based screening assay validation
Synthetic derivatization scaffold
Alpha-amino reactive handle
Derivatization feasibility and purity verification
Analytical reference material
Vendor-certified purity ≥98% with documentation
COA review and in-house purity confirmation
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